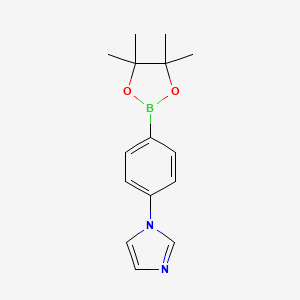

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

Overview

Description

The compound “1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Attached to this ring is a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group is a boron-containing group with two oxygen atoms and four methyl groups attached to the boron atom .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The boronic ester moiety of 1-Imidazole-4-boronic ester is pivotal in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis to form carbon-carbon bonds. This reaction is essential for constructing complex organic molecules, including pharmaceuticals. The imidazole ring, a prevalent structure in many biologically active molecules, makes this compound particularly valuable in the synthesis of new medicinal agents.

Material Science

In material science, this compound can be used to create novel polymers with specific optical and electrochemical properties . These polymers have potential applications in creating new types of solar cells, light-emitting diodes (LEDs), and other electronic devices.

Catalysis

The imidazole ring is known for its role in catalysis , especially in the creation of N-heterocyclic carbenes (NHCs) . These carbenes are used as ligands in catalytic systems and have revolutionized many areas of catalysis, including the development of more efficient and environmentally friendly chemical processes.

Biological Research

Imidazole derivatives, including 1-Imidazole-4-boronic ester, are studied for their biological activities . They are used in the development of new drugs with antimicrobial , antiviral , and anticancer properties . The imidazole ring is a common motif in many drugs and plays a crucial role in the interaction with biological targets.

Agricultural Chemistry

In agriculture, compounds like 1-Imidazole-4-boronic ester are explored for their potential as growth regulators , fungicides , and herbicides . The ability to modify the imidazole ring allows for the creation of compounds with specific activities against various plant pathogens.

Green Chemistry

The principles of green chemistry emphasize the use of environmentally benign substances. 1-Imidazole-4-boronic ester can be employed in water-based reactions as a safer alternative to traditional organic solvents, contributing to the development of greener synthetic methods .

Photovoltaic Research

Lastly, the compound’s role in the synthesis of dyes for solar cells is noteworthy . These dyes can absorb light and convert it into electricity, and the fine-tuning of the imidazole structure can lead to more efficient energy conversion in solar panels.

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki coupling reactions .

Mode of Action

The compound, 1-Imidazole-4-boronic ester, contains a boronic ester group, which is known to enable the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

Biochemical Pathways

The compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base .

properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-5-7-13(8-6-12)18-10-9-17-11-18/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHJNFSXRXHXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)

![(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1400422.png)